molecular formula C17H13N3O2S B11126426 N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]furan-2-carboxamide

N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]furan-2-carboxamide

Cat. No.: B11126426
M. Wt: 323.4 g/mol
InChI Key: WAFFMIZXAXBCLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]furan-2-carboxamide is a heterocyclic compound that features a unique combination of imidazole, thiazole, and furan rings. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]furan-2-carboxamide typically involves multi-step reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminothiazoles with α-halocarbonyl compounds can yield imidazo[2,1-b][1,3]thiazole derivatives . The specific conditions, such as temperature and solvents, can vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as microwave-assisted synthesis can be employed to enhance reaction rates and yields . Additionally, the use of continuous flow reactors can improve the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]furan-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]furan-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The compound’s structure allows it to bind to active sites or interact with cellular components, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]furan-2-carboxamide is unique due to its combination of imidazole, thiazole, and furan rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities .

Properties

Molecular Formula

C17H13N3O2S

Molecular Weight

323.4 g/mol

IUPAC Name

N-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]furan-2-carboxamide

InChI

InChI=1S/C17H13N3O2S/c1-11-4-6-12(7-5-11)14-15(20-8-10-23-17(20)18-14)19-16(21)13-3-2-9-22-13/h2-10H,1H3,(H,19,21)

InChI Key

WAFFMIZXAXBCLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)NC(=O)C4=CC=CO4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.